molecular formula C30H52O4Si2 B13865937 (E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone

(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone

Cat. No.: B13865937
M. Wt: 532.9 g/mol
InChI Key: QWBNMEVXOZTXDM-RELWKKBWSA-N
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Description

(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone is a complex organic compound characterized by its unique structure, which includes multiple tert-butyldimethylsilyl (TBDMS) groups and a phloracetophenone core

Preparation Methods

The synthesis of (E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone typically involves multiple steps. The key steps include the protection of hydroxyl groups with TBDMS, followed by the introduction of the phloracetophenone moiety. The reaction conditions often require the use of strong bases and anhydrous solvents to ensure the stability of the TBDMS groups. Industrial production methods may involve the use of automated synthesis equipment to ensure consistency and purity of the final product.

Chemical Reactions Analysis

(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The TBDMS groups can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

Common reagents and conditions used in these reactions include anhydrous solvents, strong acids or bases, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone involves its interaction with specific molecular targets. The TBDMS groups provide steric protection, allowing the core structure to interact with enzymes or receptors selectively. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, (E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone stands out due to its unique combination of TBDMS groups and a phloracetophenone core. Similar compounds include:

Properties

Molecular Formula

C30H52O4Si2

Molecular Weight

532.9 g/mol

IUPAC Name

1-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxyphenyl]ethanone

InChI

InChI=1S/C30H52O4Si2/c1-21(2)16-15-17-22(3)18-19-24-26(33-35(11,12)29(5,6)7)20-25(32)27(23(4)31)28(24)34-36(13,14)30(8,9)10/h16,18,20,32H,15,17,19H2,1-14H3/b22-18+

InChI Key

QWBNMEVXOZTXDM-RELWKKBWSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)C)O)O[Si](C)(C)C(C)(C)C)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)C)O)O[Si](C)(C)C(C)(C)C)C)C

Origin of Product

United States

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